Cas no 97799-98-9 (5-Chloro-N-methylthiophene-2-carboxamide)

5-Chloro-N-methylthiophene-2-carboxamide structure
97799-98-9 structure
Nome do Produto:5-Chloro-N-methylthiophene-2-carboxamide
N.o CAS:97799-98-9
MF:C6H6ClNOS
MW:175.635939121246
MDL:MFCD00508500
CID:2085585
PubChem ID:13411287

5-Chloro-N-methylthiophene-2-carboxamide Propriedades químicas e físicas

Nomes e Identificadores

    • 5-Chloro-N-methylthiophene-2-carboxamide
    • 5-Chloro-N-methyl-2-thiophenecarboxamide (ACI)
    • BCP34377
    • CS-0158666
    • Z32016484
    • E81960
    • 5-Chloro-N-methyl-2-thiophenecarboxamide
    • EN300-300935
    • 2-Thiophenecarboxamide, 5-chloro-N-methyl-
    • AKOS008933117
    • AS-83966
    • DB-095266
    • SCHEMBL8244239
    • 5-chloro-2-thiophenecarboxylic acid N-methylamide
    • 97799-98-9
    • MDL: MFCD00508500
    • Inchi: 1S/C6H6ClNOS/c1-8-6(9)4-2-3-5(7)10-4/h2-3H,1H3,(H,8,9)
    • Chave InChI: MMUAGEONOOXRBQ-UHFFFAOYSA-N
    • SMILES: O=C(C1=CC=C(Cl)S1)NC

Propriedades Computadas

  • Massa Exacta: 174.9858627g/mol
  • Massa monoisotópica: 174.9858627g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 10
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 142
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.2
  • Superfície polar topológica: 57.3Ų

Propriedades Experimentais

  • Densidade: 1.3±0.1 g/cm3
  • Ponto de Fusão: 164-166°C
  • Ponto de ebulição: 298.8±25.0 °C at 760 mmHg
  • Ponto de Flash: 134.5±23.2 °C
  • Pressão de vapor: 0.0±0.6 mmHg at 25°C

5-Chloro-N-methylthiophene-2-carboxamide Informações de segurança

5-Chloro-N-methylthiophene-2-carboxamide Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-300935-0.25g
5-chloro-N-methylthiophene-2-carboxamide
97799-98-9 95.0%
0.25g
$92.0 2025-03-19
Enamine
EN300-300935-0.1g
5-chloro-N-methylthiophene-2-carboxamide
97799-98-9 95.0%
0.1g
$66.0 2025-03-19
Aaron
AR01B681-100mg
5-Chloro-N-methylthiophene-2-carboxamide
97799-98-9 98%
100mg
$18.00 2025-02-09
Aaron
AR01B681-5g
5-Chloro-N-methylthiophene-2-carboxamide
97799-98-9 98%
5g
$187.00 2025-02-09
Enamine
EN300-300935-5g
5-chloro-N-methylthiophene-2-carboxamide
97799-98-9 95%
5g
$743.0 2023-09-06
Enamine
EN300-300935-10g
5-chloro-N-methylthiophene-2-carboxamide
97799-98-9 95%
10g
$1101.0 2023-09-06
Aaron
AR01B681-25mg
5-Chloro-N-methylthiophene-2-carboxamide
97799-98-9 98%
25mg
$13.00 2025-02-09
Enamine
EN300-300935-1g
5-chloro-N-methylthiophene-2-carboxamide
97799-98-9 95%
1g
$256.0 2023-09-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1229306-5g
5-Chloro-2-thiophenecarboxylic acid N-methylamide
97799-98-9 98%
5g
¥1560.00 2024-04-23
A2B Chem LLC
AV99797-100mg
5-chloro-N-methylthiophene-2-carboxamide
97799-98-9 95%
100mg
$105.00 2024-07-18

5-Chloro-N-methylthiophene-2-carboxamide Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Phosphorus pentachloride
Referência
Development of Thiophenic Analogues of Benzothiadiazine Dioxides as New Powerful Potentiators of 2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic Acid (AMPA) Receptors
Francotte, Pierre; et al, Journal of Medicinal Chemistry, 2013, 56(20), 7838-7850

Método de produção 2

Condições de reacção
1.1 Solvents: Dichloromethane ,  Water ;  rt; 1 h, rt
Referência
Preparation and structural confirmation of the related substances of rivaroxaban
Cai, Zhengyan; et al, Zhongguo Yiyao Gongye Zazhi, 2014, 45(4), 303-307

Método de produção 3

Condições de reacção
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ;  30 min, 25 °C
1.2 4 h, 34 °C
Referência
Method for producing an intermediate of rivaroxaban
, Japan, , ,

Método de produção 4

Condições de reacção
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ;  rt; 2 h, rt → reflux
1.2 Solvents: Dichloromethane ,  Water ;  rt; 1 h, rt
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  0 °C; 2 h, 0 °C
1.2 Solvents: Water ;  0 °C; 14 h, rt
Referência
Preparation and structural confirmation of the related substances of rivaroxabanPreparation of rivaroxaban impurities
Cai, Zhengyan; et al, Zhongguo Yiyao Gongye Zazhi, 2014, 45(4), 303-307

Método de produção 5

Condições de reacção
1.1 Reagents: Hydrochloric acid ,  Oxygen Catalysts: Cupric chloride Solvents: Acetone ,  Water ;  72 h, rt
1.2 Reagents: Sodium sulfite Solvents: Water
1.1 Reagents: Hydrochloric acid Catalysts: Cupric chloride Solvents: Acetone ,  Water ;  72 h, rt
Referência
Green preparation of N-methyl amide compoundsPhotoredox aerobic oxidation of unreactive amine derivatives through LMCT excitation of copper dichloride
Lian, Pengcheng; et al, China, 2022, 9(18), 4924-4931

Método de produção 6

Condições de reacção
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ;  rt; 2 h, rt → reflux
2.1 Solvents: Dichloromethane ,  Water ;  rt; 1 h, rt
Referência
Preparation and structural confirmation of the related substances of rivaroxaban
Cai, Zhengyan; et al, Zhongguo Yiyao Gongye Zazhi, 2014, 45(4), 303-307

Método de produção 7

Condições de reacção
1.1 Solvents: Acetonitrile ,  Water ;  rt → 40 °C; 2 h, 40 °C; 40 °C → 33 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5.7, 33 °C
2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ;  30 min, 25 °C
2.2 4 h, 34 °C
Referência
Method for producing an intermediate of rivaroxaban
, Japan, , ,

Método de produção 8

Condições de reacção
1.1 Reagents: Sodium acetate Solvents: Methanol ,  Water
Referência
Beckmann rearrangement of acetylthiophene oxime benzenesulfonates as an approach to acetylaminothiophenes
Fabrichnyi, B. P.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1985, (4), 483-5

Método de produção 9

Condições de reacção
1.1 Reagents: Hydroxylamine
2.1 Reagents: Phosphorus pentachloride
Referência
Development of Thiophenic Analogues of Benzothiadiazine Dioxides as New Powerful Potentiators of 2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic Acid (AMPA) Receptors
Francotte, Pierre; et al, Journal of Medicinal Chemistry, 2013, 56(20), 7838-7850

5-Chloro-N-methylthiophene-2-carboxamide Raw materials

5-Chloro-N-methylthiophene-2-carboxamide Preparation Products

Fornecedores recomendados
Nanjing Jubai Biopharm
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nanjing Jubai Biopharm
Wuhan ChemNorm Biotech Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Wuhan ChemNorm Biotech Co.,Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Heyuan Broad Spectrum Biotechnology Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shandong Feiyang Chemical Co., Ltd
pengshengyue
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
pengshengyue